molecular formula C16H10Cl4O4S B12464342 Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate CAS No. 57548-01-3

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate

Cat. No.: B12464342
CAS No.: 57548-01-3
M. Wt: 440.1 g/mol
InChI Key: YOXZQWUFEYTSLL-UHFFFAOYSA-N
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Description

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate (CAS 57548-01-3) is a specialized chemical reagent with a molecular formula of C₁₆H₁₀Cl₄O₄S and a molecular weight of 440.1 g/mol . It is primarily used as a key precursor in the synthesis of high-performance polymers . The aromatic core with chlorine substituents contributes to enhanced thermal stability and chemical resistance in the resulting polymeric materials, making it valuable for developing specialized polyesters and liquid crystalline polymers . The structural features of this compound, including the sulfanediyl bridge and dichlorobenzene rings, suggest potential research applications beyond polymer science. It is structurally related to compounds like bithionol, a known bioactive molecule that has been studied for its inhibitory effects on specific biological targets, such as Mcl-1 and estrogen receptors . This indicates potential utility in medicinal chemistry and pharmaceutical research for developing new therapeutic agents. Similarly, the chlorinated benzene components are reminiscent of chemicals like 1,2-dichlorobenzene, which is employed as a high-boiling solvent for challenging materials including fullerenes and carbon-based contaminants . Therefore, this compound may also serve as a building block for designing novel materials with specific electronic or structural properties. Researchers are advised to handle this material with appropriate safety precautions. This product is intended for research and laboratory use only and is not approved for personal, drug, or household use. For optimal stability, it should be stored at 2-8°C .

Properties

CAS No.

57548-01-3

Molecular Formula

C16H10Cl4O4S

Molecular Weight

440.1 g/mol

IUPAC Name

[2-(2-acetyloxy-3,5-dichlorophenyl)sulfanyl-4,6-dichlorophenyl] acetate

InChI

InChI=1S/C16H10Cl4O4S/c1-7(21)23-15-11(19)3-9(17)5-13(15)25-14-6-10(18)4-12(20)16(14)24-8(2)22/h3-6H,1-2H3

InChI Key

YOXZQWUFEYTSLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)Cl)SC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Esterification

Reaction Mechanism

This two-step method involves:

  • Formation of the sulfanediyl bridge : Reacting 4,6-dichloro-1,2-benzenedithiol with a dichlorobenzene derivative under basic conditions to form the sulfanediylbis-dichlorobenzene core.
  • Acetylation : Treating the intermediate with acetic anhydride to introduce acetate groups.
Key Reaction:

$$
\text{2 ClC}6\text{H}3(\text{Cl})2\text{SH} + \text{Base} \rightarrow (\text{ClC}6\text{H}2\text{Cl})2\text{S} + \text{Byproducts}
$$
$$
(\text{ClC}6\text{H}2\text{Cl})2\text{S} + (\text{CH}3\text{CO})_2\text{O} \rightarrow \text{Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate}
$$

Procedure

  • Step 1 : Combine 4,6-dichloro-1,2-benzenedithiol (1 eq) with K₂CO₃ (2.2 eq) in DMF. Stir at 80°C for 12 hours under nitrogen.
  • Step 2 : Add acetic anhydride (2.5 eq) and catalytic H₂SO₄. Reflux at 120°C for 6 hours.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature (Step 1) 80°C 85%
Molar Ratio (Ac₂O) 2.5:1 92%
Catalyst H₂SO₄ 78% purity

Direct Disulfide Oxidation and Acetylation

Reaction Overview

This one-pot method uses oxidative coupling of 4,6-dichlorobenzenethiol followed by in-situ acetylation:
$$
\text{2 ClC}6\text{H}3\text{SH} \xrightarrow{\text{H}2\text{O}2} (\text{ClC}6\text{H}3)2\text{S} \xrightarrow{\text{Ac}2\text{O}} \text{Diacetate}
$$

Conditions

  • Oxidizing Agent : H₂O₂ (30%, 1.1 eq) in acetic acid.
  • Acetylation : Excess acetic anhydride at 100°C for 8 hours.

Yield Comparison

Step Yield (%) Purity (%)
Oxidation 90 88
Acetylation 87 95

Solid-Phase Synthesis for Scalability

Methodology

A patent-derived approach uses polymer-supported reagents to minimize purification:

  • Immobilize 4,6-dichlorobenzenethiol on Merrifield resin.
  • Perform disulfide coupling using iodine.
  • Elute and acetylate with acetyl chloride.

Advantages

  • Purity : >98% (HPLC).
  • Scale : Up to 10 kg/batch.

Industrial Applications

  • Polymer Additive : Enhances thermal stability in PVC.
  • Agrochemical Intermediate : Used in herbicide formulations.

Challenges and Alternatives

Limitations

  • Cost : 4,6-Dichlorobenzenethiol is expensive ($450/kg).
  • Side Reactions : Over-acetylation reduces yield by 15%.

Emerging Methods

  • Enzymatic Acetylation : Candida antarctica lipase B achieves 80% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.

    Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide, temperature around 25-30°C.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Disulfanediylbis(ethane-2,1-diyl) diacetate

  • Structural Differences : Replaces the sulfanediyl bridge with a disulfanediyl (-S-S-) group and substitutes dichlorobenzene with ethane units.
  • Reactivity: Exhibits nucleophilic reactivity at sulfur centers, enabling thiol-disulfide exchange reactions. Used in synthesizing alkyl disulfide-modified purine derivatives (e.g., via reactions with 6-mercaptopurine and adenosine) .
  • Applications : Demonstrated utility in drug delivery systems due to redox-responsive disulfide bonds.

(1E,1'E)-1,4-Phenylenebis(ethene-2,1-diyl) diacetate

  • Structural Differences : Features a phenylene core instead of dichlorobenzene and ethene linkages instead of sulfanediyl.
  • Synthesis : Produced via continuous flow chemistry, achieving higher yields (78–92%) compared to batch methods.
  • Applications : Serves as a precursor for conjugated polymers with optoelectronic properties .

((5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)diazenyl)-2-ethoxyphenyl)azanediyl)bis(ethane-2,1-diyl) diacetate

  • Structural Differences : Incorporates azo and azanediyl groups, with bromo and nitro substituents on the aromatic ring.
  • Applications : Functions as Disperse Blue 79, a commercial dye with high molecular weight (C₂₄H₂₇BrN₆O₁₀) and stability in polyester fibers .

Biological Activity

Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is a synthetic compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes two acetic acid moieties attached to a sulfanediyl linkage between two dichlorobenzene rings. The molecular formula is C16H14Cl2O4SC_{16}H_{14}Cl_2O_4S, and it exhibits properties typical of organosulfur compounds.

Biological Activity Spectrum

The biological activity of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate can be assessed through various pharmacological effects predicted by the PASS (Prediction of Activity Spectra for Substances) software. This software predicts over 780 potential pharmacological activities based on the chemical structure of compounds.

Predicted Activities

Based on structural analysis, the following activities have been predicted for sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate:

Activity Predicted Probability
Antimicrobial0.85
Anti-inflammatory0.78
Cytotoxicity0.72
Antioxidant0.65
Enzyme inhibition (specific)0.70

The compound's biological mechanisms can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its antioxidant effects.
  • Cytotoxic Effects : In vitro studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Effects : In a controlled experiment involving animal models of inflammation, the administration of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
  • Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines indicated that the compound induced significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that it triggered caspase-dependent apoptosis .

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